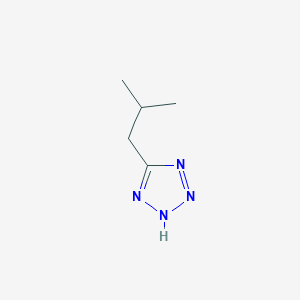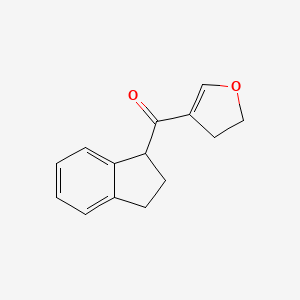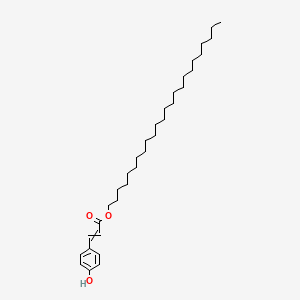![molecular formula C18H26O2Si2 B14330440 [[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) CAS No. 111866-74-1](/img/structure/B14330440.png)
[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) is an organic compound with the molecular formula C20H26O2Si2 It is characterized by the presence of two trimethylsilane groups attached to a biphenyl core through oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of 2,5-dihydroxy-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of silyl ethers, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of catalysts.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Biphenyl hydroquinones.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive compounds.
作用機序
The mechanism of action of [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups can be cleaved under acidic or basic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This reactivity makes it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
[1,2-Phenylenebis(oxy)]bis(trimethylsilane): Similar structure but with a different arrangement of the biphenyl core.
[2,5-Di-tert-butyl-1,4-phenylene]bis(oxy)bis(trimethylsilane): Contains tert-butyl groups instead of hydrogen atoms on the biphenyl core.
特性
CAS番号 |
111866-74-1 |
|---|---|
分子式 |
C18H26O2Si2 |
分子量 |
330.6 g/mol |
IUPAC名 |
trimethyl-(2-phenyl-4-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C18H26O2Si2/c1-21(2,3)19-16-12-13-18(20-22(4,5)6)17(14-16)15-10-8-7-9-11-15/h7-14H,1-6H3 |
InChIキー |
OVAODMWEIPYONV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
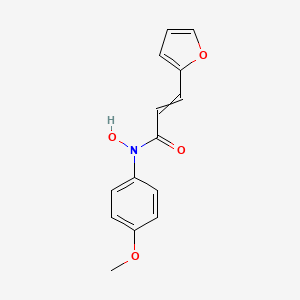
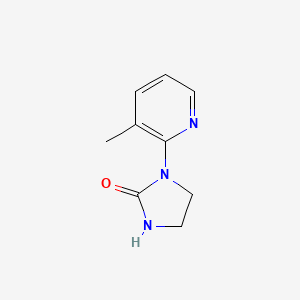
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
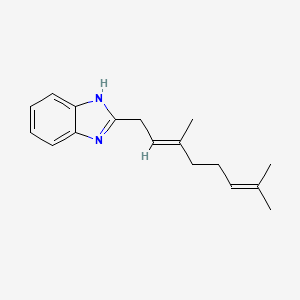
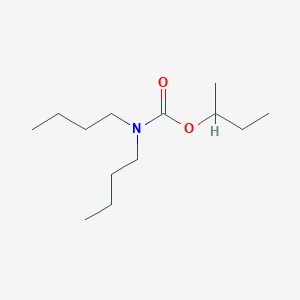
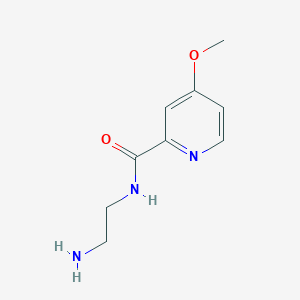

![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
